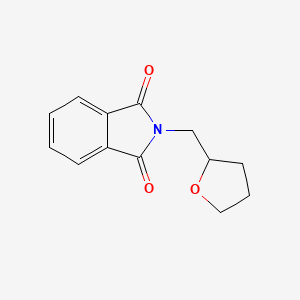
2-(Oxolan-2-ylmethyl)isoindole-1,3-dione
概要
説明
2-(Tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes a tetrahydrofuran ring and an isoindole dione moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxolan-2-ylmethyl)isoindole-1,3-dione typically involves the reaction of tetrahydrofuran derivatives with isoindole dione precursors. One common method involves the use of tetrahydro-2-furanylmethyl chloride and isoindole-1,3-dione in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
化学反応の分析
Types of Reactions
2-(Tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the tetrahydrofuran ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives.
科学的研究の応用
2-(Tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development targeting specific diseases.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(Oxolan-2-ylmethyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and influencing various biological processes. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways and cellular functions.
類似化合物との比較
Similar Compounds
2-Propenoic acid, 2-methyl-, (tetrahydro-2-furanyl)methyl ester: This compound shares the tetrahydrofuran ring but differs in its ester functional group.
Tetrahydro-2-methylfuran: Similar in structure but lacks the isoindole dione moiety.
2-Furanmethanamine, tetrahydro-N-[(tetrahydro-2-furanyl)methyl]-: Contains a tetrahydrofuran ring and an amine group.
Uniqueness
2-(Tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione is unique due to its combination of the tetrahydrofuran ring and isoindole dione moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
分子式 |
C13H13NO3 |
|---|---|
分子量 |
231.25 g/mol |
IUPAC名 |
2-(oxolan-2-ylmethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C13H13NO3/c15-12-10-5-1-2-6-11(10)13(16)14(12)8-9-4-3-7-17-9/h1-2,5-6,9H,3-4,7-8H2 |
InChIキー |
ZNBXDWLLIYOFNP-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CN2C(=O)C3=CC=CC=C3C2=O |
正規SMILES |
C1CC(OC1)CN2C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














